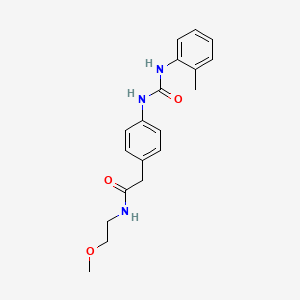

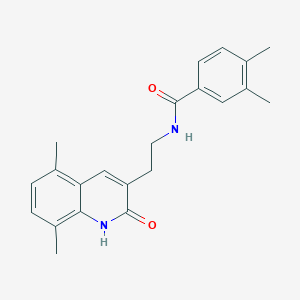

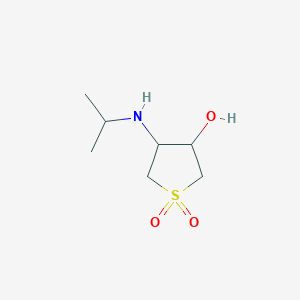

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethylbenzamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a dihydroquinolinone moiety suggests potential for interaction with biological targets, while the dimethylbenzamide group could confer additional pharmacokinetic properties.

Synthesis Analysis

The synthesis of related dihydroisoquinolinone derivatives has been explored through various methods. For instance, a metal-free hydroxyalkylation-initiated radical cyclization of N-allylbenzamide has been developed to construct 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives . This method involves C(sp3)-H bond cleavage, oxyalkylation of the double bond, and intramolecular cyclization. Similarly, oxidative tandem coupling of N-allylbenzamide with aryl aldehydes in the presence of DTBP has been used to obtain 4-substituted 3,4-dihydroisoquinolin-1(2H)-ones . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of this compound would include a dihydroquinolinone core, which is a common feature in compounds with antitumor activity . The dimethyl groups at positions 5 and 8 on the quinolinone ring could influence the molecule's electronic properties and potentially its biological activity.

Chemical Reactions Analysis

The dihydroquinolinone core of the compound is likely to be involved in various chemical reactions. For example, the 1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones, which share a similar structural motif, have been synthesized using diazonium salts as key intermediates . These reactions could provide insights into the reactivity of the dihydroquinolinone moiety in the compound of interest.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been studied using theoretical calculations. For instance, density functional theory (DFT) has been applied to analyze the non-linear optical (NLO) properties, molecular electrostatic potential (MESP), and global reactivity descriptors of similar fused quinazolinone derivatives . These studies can provide valuable information on the stability, reactivity, and potential biological activity of the compound.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

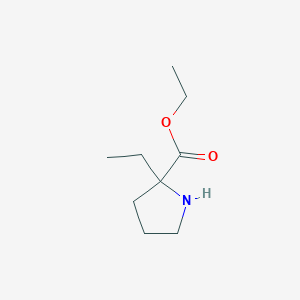

Research in synthetic chemistry has developed methods for cyclizing nitrogen-containing acetylenes to yield amino- and amido-indanes and isoindolinones, among other heterocyclic compounds. For example, cyclization reactions induced by nickel complexes in the presence of acetylenes have been explored for synthesizing isoindolinone derivatives, demonstrating the compound's utility in creating structurally diverse heterocycles (Duckworth et al., 1996).

Development of Anticancer Agents

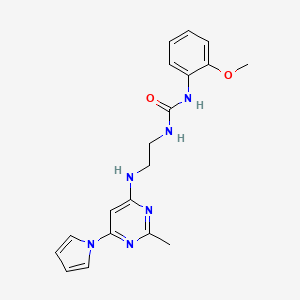

The search for new anticancer agents has led to the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure, showing moderate to high levels of antitumor activities against various cancer cell lines. This research highlights the compound's potential role in developing novel anticancer therapies, with certain derivatives demonstrating significant inhibitory activities compared to known treatments (Fang et al., 2016).

Metal-Free Synthetic Processes

A metal-free hydroxyalkylation-initiated radical cyclization of N-allylbenzamide has been developed, offering a new route toward 3,4-dihydroisoquinolin-1(2H)-one derivatives. This process, proceeding through C-H bond cleavage and intramolecular cyclization, exemplifies the compound's application in facilitating innovative synthetic methodologies without the need for metal catalysts (Zhou et al., 2015).

Investigating DNA-Intercalating Agents

Studies on phenyl-substituted derivatives of quinoline carboxamides have explored their role as "minimal" DNA-intercalating agents, aiming to identify compounds with low DNA association constants yet significant antitumor activity. This research provides insights into the structural requirements for DNA intercalation and the potential therapeutic applications of such compounds (Atwell et al., 1989).

Propriétés

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-13-7-8-17(11-16(13)4)21(25)23-10-9-18-12-19-14(2)5-6-15(3)20(19)24-22(18)26/h5-8,11-12H,9-10H2,1-4H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRZRRKVXSLBEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B3017733.png)

![{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B3017740.png)

![(4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B3017742.png)

![3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B3017750.png)